3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide
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Overview
Description
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cyano group, a methoxy group, and a methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Methoxy Group Addition: The methoxy group is added via an etherification reaction, typically using methanol and an acid catalyst.
Formation of the Methylpropanamide Backbone: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide involves its interaction with molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The specific pathways and molecular targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide: shares similarities with other compounds that have a chlorophenyl group, a cyano group, or a methoxy group.
2-chlorophenylacetonitrile: A simpler compound with a chlorophenyl and a cyano group.
3-(2-chlorophenyl)-2-methylpropanamide: Lacks the cyano and methoxy groups but has a similar backbone.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(8-12-6-4-5-7-13(12)16)14(19)18-15(2,9-17)10-20-3/h4-7,11H,8,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPALMPEZXYBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)NC(C)(COC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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